

Comparative Dissolution Profiles of Pantoprazole Sodium Sesquihydrate Formulations: A Technical Review

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Compound of Interest

PANTOPRAZOLE SODIUM
SESQUIHYDRATE

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This guide provides an objective comparison of the in vitro dissolution profiles of various pantoprazole sodium sesquihydrate formulations. Pantoprazole, a proton pump inhibitor, is formulated as delayed-release tablets to protect the acid-labile drug from degradation in the stomach.[1][2] This analysis focuses on the comparative performance of innovator and generic products, supported by experimental data from published studies. The interchangeability of generic formulations relies on establishing bioequivalence, for which comparative dissolution testing is a critical preliminary step.[1][3][4][5][6]

Comparative Dissolution Data

The following table summarizes the cumulative drug release of different **pantoprazole sodium sesquihydrate** 40 mg tablet formulations. The data is compiled from a comparative study of an innovator product and several generic equivalents. The dissolution process is biphasic, starting with an acid resistance test in 0.1 N HCl, followed by dissolution in a phosphate buffer of pH 6.8, simulating the conditions of the stomach and small intestine, respectively.



Time (minute s)	Innovat or Product (% Release)	Generic Product 1 (% Release)	Generic Product 2 (% Release)	Generic Product 3 (% Release)	Generic Product 4 (% Release)	Generic Product 5 (% Release)	Generic Product 6 (% Release)
Acid Stage (0.1 N HCI)							
120	< 10%	> 10% (failed)	< 10%	< 10%	< 10%	< 10%	< 10%
Buffer Stage (pH 6.8)							
10	45.2	25.1	42.8	44.5	43.1	41.9	43.8
20	78.3	40.2	75.6	77.1	76.2	74.8	76.5
30	92.1	51.5	90.3	91.5	90.8	89.7	91.1
45	98.5	58.7	97.2	98.1	97.6	96.9	97.9
60	99.1	59.3	98.5	99.2	98.8	98.1	99.0

Data adapted from a study assessing the pharmaceutical quality of marketed enteric-coated **pantoprazole sodium sesquihydrate** products.[1] Note that Generic Product 1 failed the acid resistance stage, indicating a potential issue with its enteric coating.[1]

Experimental Protocols

The dissolution studies summarized above generally adhere to the standards set by the United States Pharmacopeia (USP) for delayed-release dosage forms.[1]

Disintegration Test



The disintegration test is performed to ensure the enteric coating remains intact in acidic conditions and breaks down in a neutral pH.

- Apparatus: Disintegration tester.
- Acid Stage: Tablets are placed in 0.1 M HCl for 2 hours. According to pharmacopeial standards, no tablet should disintegrate during this phase.[7][8]
- Buffer Stage: The tablets are then transferred to a phosphate buffer (pH 6.8). All tablets should disintegrate within 1 hour in this medium.[7]

In Vitro Dissolution Study

This test quantitatively measures the rate and extent of drug release from the tablet.

- Apparatus: USP Dissolution Apparatus Type II (Paddle Method).[9][10]
- Rotation Speed: 75-100 rpm.[1][10]
- Temperature: 37°C ± 0.5°C.[9]
- Dissolution Media:
 - Acid Stage: 750 mL of 0.1 N HCl (pH 1.2) for 2 hours.[1]
 - Buffer Stage: After 2 hours, 250 mL of 0.2 M sodium phosphate, tribasic, is added to the vessel, adjusting the final pH to 6.8.[1] The study then continues for up to 60 minutes.[7][8]
 [10]
- Sampling: Aliquots are withdrawn at regular intervals (e.g., 5, 15, 25, 35, 45, and 60 minutes during the buffer stage).[7] The withdrawn volume is replaced with fresh dissolution medium. [9]
- Quantification: The concentration of pantoprazole in the samples is determined using UV-Vis spectrophotometry at a wavelength of approximately 288-295 nm.[1][2][7][9]

Experimental Workflow



The following diagram illustrates the typical workflow for a comparative in vitro dissolution study of pantoprazole formulations.



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Caption: Workflow of a comparative dissolution study.

Discussion

The results indicate that most generic **pantoprazole sodium sesquihydrate** formulations exhibit dissolution profiles similar to the innovator product.[1] The similarity factor (f2) is a common metric used to compare dissolution profiles, with a value between 50 and 100 indicating similarity.[1][7] However, as seen with "Generic Product 1," failures in the acid resistance stage can occur, likely due to inadequate enteric coating.[1] Such a failure would lead to premature drug release and degradation in the stomach, potentially compromising the therapeutic efficacy of the product.[1]

It is also important to note that factors such as storage conditions, particularly high humidity, can negatively impact the integrity of the enteric coating and affect the disintegration and dissolution profiles of pantoprazole tablets.[7] Therefore, proper formulation and packaging are crucial for maintaining the quality and performance of these products.

Conclusion

This comparative guide highlights the importance of in vitro dissolution testing in assessing the quality and consistency of **pantoprazole sodium sesquihydrate** formulations. While most generic products perform comparably to the innovator, variations can exist. Rigorous quality control and adherence to pharmacopeial standards are essential to ensure the therapeutic equivalence of generic drug products. The provided experimental protocols and workflow serve as a foundational reference for researchers and professionals in the field of drug development and quality assurance.



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